(Butan-2-yl)[(3-nitrophenyl)methyl]amine is a chemical compound that falls under the category of amines, specifically secondary amines. The compound is characterized by its unique structure, which includes a butan-2-yl group and a 3-nitrophenylmethyl group. This combination provides distinct chemical properties and potential applications in various scientific fields.
The compound can be synthesized through various chemical reactions and is referenced in multiple patents and scientific literature, indicating its relevance in research and development. Notably, patents such as US8835488B2 and CA2948104A1 discuss compounds related to amines and their applications in medicinal chemistry, particularly in relation to opioid receptor ligands and modulators of ATP-binding cassette transporters .
The compound is classified as an organic nitrogen compound due to the presence of an amine functional group. It is also categorized under the broader class of aromatic compounds because of the nitrophenyl moiety.
Methods
The synthesis of (Butan-2-yl)[(3-nitrophenyl)methyl]amine can be achieved through several methods, including:
Technical Details
Structure
The molecular formula for (Butan-2-yl)[(3-nitrophenyl)methyl]amine is . The structural representation can be derived from its IUPAC name, showing a butan-2-yl group attached to a 3-nitrophenylmethylamine structure.
Reactions
Technical Details
The kinetics and thermodynamics of these reactions can vary significantly based on substituents on the aromatic ring and reaction conditions.
The mechanism of action for (Butan-2-yl)[(3-nitrophenyl)methyl]amine primarily involves its interaction with biological receptors. The nitrophenyl group can enhance lipophilicity, potentially improving binding affinity to certain receptors, such as opioid receptors or other neurotransmitter systems.
Studies suggest that compounds with similar structures may modulate receptor activity, influencing physiological responses such as pain relief or sedation.
Physical Properties
Chemical Properties
The compound's reactivity profile indicates potential for further derivatization or functionalization in synthetic organic chemistry.
Scientific Uses
(Butan-2-yl)[(3-nitrophenyl)methyl]amine (hereafter referred to as the compound) is a structurally distinct secondary amine featuring a butan-2-yl (sec-butyl) group linked to a 3-nitrobenzyl moiety via a nitrogen atom. Its molecular formula is C₁₁H₁₆N₂O₂, with a systematic name reflecting the substitution pattern on the benzylamine core. The presence of the meta-nitro group on the phenyl ring confers unique electronic properties, while the sec-butyl chain contributes to defined stereochemistry and lipophilicity. This combination positions the compound at the intersection of synthetic utility and pharmacological exploration within nitrogen-containing small molecules.
Nitrophenyl-containing amines represent a critical chemotype in drug discovery due to their versatile bioactivity and role as synthetic intermediates. The nitro group (–NO₂) serves as a potent electron-withdrawing substituent that significantly influences molecular electronics, enhancing binding interactions with biological targets through dipole formation and hydrogen bonding. This moiety is frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and anticancer compounds, where its electronic properties modulate target engagement and selectivity [2].
Biological evaluations of structurally analogous nitrophenyl amines demonstrate broad pharmacological relevance:
Table 1: Biological Activities of Representative Nitrophenyl-Containing Amines
| Compound Class | Reported Activity | Potency (IC₅₀/MIC) | Target/Mechanism |
|---|---|---|---|
| Benzotriazolyl acrylonitriles | Antiproliferative | 3.2 μM (HeLa cells) | Tubulin polymerization inhibition |
| 5-(Trifluoromethyl)benzimidazoles | Anti-MRSA | 12.5–25 μg/mL | Bacterial membrane disruption |
| Oxazolidinone-benzotriazoles | Antibacterial (Gram-positive) | 0.125–0.25 μg/mL | Protein synthesis inhibition |
The compound’s meta-nitro configuration may confer distinct target selectivity compared to ortho- or para-isomers due to altered steric and electronic environments. This positioning reduces steric hindrance while allowing optimal vectoring of the nitro group for interactions with enzymatic pockets, as observed in benzotriazole-acrylonitrile hybrids targeting tubulin [2] [6].
Benzylamines constitute a major pharmacophore class characterized by a nitrogen atom directly attached to a phenyl ring substituent. The compound belongs to the N-alkylated benzylamine subclass, distinguished by its sec-butyl alkyl chain and meta-nitro aromatic substitution. This structural framework aligns it with clinically relevant pharmacophores while introducing unique properties:
Table 2: Structural Comparison with Canonical Benzylamine Pharmacophores
| Compound | R₁ (Aromatic Substituent) | R₂ (Alkyl Chain) | Therapeutic Use |
|---|---|---|---|
| (Butan-2-yl)[(3-nitrophenyl)methyl]amine | meta-NO₂ | sec-Butyl | Research compound |
| Dopamine | meta,para-OH | Ethylamine | Neurotransmitter |
| Tolbutamide | para-CH₃SO₂NHCONH– | n-Butyl | Antidiabetic |
| Benzphetamine | para-CH₂C₆H₅ | N-Methyl | Anorexiant |
Notably, benzylamines fused to nitrogen heterocycles (e.g., benzotriazoles) demonstrate enhanced bioactivity due to additional binding interactions. While the compound lacks such fusion, its nitro group may mimic the electronic effects of heterocyclic nitrogen atoms in approved drugs such as abrocitinib (Janus kinase inhibitor) or daridorexant (orexin receptor antagonist) [2].
Synthetic routes to the compound remain underexplored in peer-reviewed literature, though analogous sec-benzylamines are typically accessed via reductive amination of 3-nitrobenzaldehyde with butan-2-amine or nucleophilic substitution of 3-nitrobenzyl halides. Advances in catalytic amination (e.g., copper-catalyzed coupling) reported for benzotriazole derivatives could be adaptable to its synthesis [2] [6]. Patent activity indicates strong interest in structurally similar amines, particularly those with meta-substituted aryl groups and branched alkyl chains, for applications in neurological and metabolic disorders:
Critical knowledge gaps persist regarding the compound:
Table 3: Current Research Focus Areas and Unaddressed Questions
| Research Domain | Current Status | Key Unanswered Questions |
|---|---|---|
| Synthetic Accessibility | Limited published routes; analogs via reductive amination | Can asymmetric synthesis yield enantiopure bioactive forms? |
| Biological Target Space | Inferred from nitrophenyl-amine analogs | Does the meta-NO₂/sec-butyl combination enable unique target engagement? |
| Pharmacokinetic Properties | No experimental ADME data | How does nitro group reduction impact bioavailability and clearance? |
| Therapeutic Applicability | Hypothesized from structural parallels | Is there potential for CNS activity given blood-brain barrier permeability? |
Future research should prioritize in vitro target screening, enantioselective synthesis, and metabolic stability assays to elucidate the compound’s therapeutic potential. The knowledge gaps present opportunities for innovation in benzylamine-focused medicinal chemistry [2] [4] [6].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: